molecular formula C10H14N2O2 B1665020 1,3-Dinitrosoadamantane CAS No. 66386-34-3

1,3-Dinitrosoadamantane

Cat. No.: B1665020
CAS No.: 66386-34-3
M. Wt: 194.23 g/mol
InChI Key: NAVUOOISTNZNES-UHFFFAOYSA-N
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Description

1,3-Dinitrosoadamantane is a derivative of adamantane, a polycyclic hydrocarbon known for its unique cage-like structure. This compound is characterized by the presence of two nitroso groups attached to the adamantane framework. The adamantane structure itself is highly symmetrical and rigid, which imparts unique physicochemical properties to its derivatives .

Preparation Methods

The synthesis of adamantane, 1,3-dinitroso- typically involves the nitration of adamantane derivatives. One common method includes the reaction of adamantane with nitric acid under controlled conditions to introduce nitroso groups at the 1 and 3 positions. Industrial production methods often utilize catalytic processes to enhance yield and selectivity .

Chemical Reactions Analysis

1,3-Dinitrosoadamantane undergoes various chemical reactions, including:

    Oxidation: The nitroso groups can be oxidized to nitro groups using strong oxidizing agents.

    Reduction: Reduction of the nitroso groups can yield amine derivatives.

    Substitution: The nitroso groups can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include nitric acid, hydrogen gas (for reduction), and various catalysts. .

Scientific Research Applications

1,3-Dinitrosoadamantane has several applications in scientific research:

Mechanism of Action

The mechanism of action of adamantane, 1,3-dinitroso- involves its interaction with various molecular targets. The nitroso groups can participate in redox reactions, influencing cellular processes. The rigid structure of adamantane allows for precise positioning of functional groups, facilitating specific interactions with biological targets .

Comparison with Similar Compounds

1,3-Dinitrosoadamantane can be compared with other adamantane derivatives such as:

Properties

CAS No.

66386-34-3

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

1,3-dinitrosoadamantane

InChI

InChI=1S/C10H14N2O2/c13-11-9-2-7-1-8(4-9)5-10(3-7,6-9)12-14/h7-8H,1-6H2

InChI Key

NAVUOOISTNZNES-UHFFFAOYSA-N

SMILES

C1C2CC3(CC1CC(C2)(C3)N=O)N=O

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)N=O)N=O

Appearance

Solid powder

Key on ui other cas no.

66386-34-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Adamantane, 1,3-dinitroso; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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